N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
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Overview
Description
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of cyclohexene, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene to cyclohexene.
Introduction of the thiophene-sulfonyl group: Thiophene can be sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the piperidine ring: This can be synthesized from pyridine through hydrogenation.
Coupling reactions: The final step involves coupling the cyclohexene, thiophene-sulfonyl, and piperidine moieties using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves interaction with specific molecular targets. The thiophene-sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-cyclohexenyl)ethylamine
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to the presence of both thiophene-sulfonyl and piperidine moieties, which are not commonly found together in a single molecule. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S2/c25-20(22-13-11-17-7-2-1-3-8-17)21(26)23-14-12-18-9-4-5-15-24(18)30(27,28)19-10-6-16-29-19/h6-7,10,16,18H,1-5,8-9,11-15H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKBOIZYKKIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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